molecular formula C9H11BrClN B7978195 N-(3-bromo-2-chlorobenzyl)ethanamine

N-(3-bromo-2-chlorobenzyl)ethanamine

Cat. No.: B7978195
M. Wt: 248.55 g/mol
InChI Key: HMXKEEHIEFMYQG-UHFFFAOYSA-N
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Description

N-(3-bromo-2-chlorobenzyl)ethanamine: is an organic compound with the molecular formula C9H11BrClN It is a derivative of benzylamine, where the benzyl group is substituted with bromine and chlorine atoms at the 3 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2-chlorobenzyl)ethanamine typically involves the reaction of 3-bromo-2-chlorobenzyl chloride with ethanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-2-chlorobenzyl)ethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The ethanamine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, sodium methoxide, or primary amines in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Substitution Reactions: Formation of substituted benzylamines or benzyl ethers.

    Oxidation Reactions: Formation of imines, nitriles, or carboxylic acids.

    Reduction Reactions: Formation of primary amines or alcohols.

Scientific Research Applications

N-(3-bromo-2-chlorobenzyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-bromo-2-chlorobenzyl)ethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

N-(3-bromo-2-chlorobenzyl)ethanamine can be compared with other benzylamine derivatives, such as:

    N-(3-bromo-2-fluorobenzyl)ethanamine: Similar structure but with a fluorine atom instead of chlorine, which may alter its reactivity and biological activity.

    N-(3-chloro-2-methylbenzyl)ethanamine: Contains a methyl group instead of bromine, which can affect its chemical properties and applications.

    N-(3-bromo-2-nitrobenzyl)ethanamine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[(3-bromo-2-chlorophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClN/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXKEEHIEFMYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C(=CC=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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